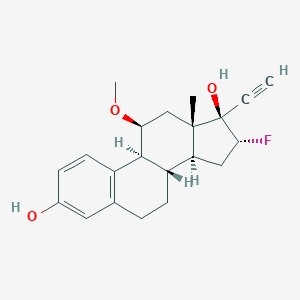
Fluoromoxestrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromoxestrol, also known as this compound, is a useful research compound. Its molecular formula is C21H25FO3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens - Estrogenic Steroids, Alkylated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Therapy
Fluoromoxestrol has shown promise in the treatment of hormone-dependent cancers, particularly breast cancer. Its ability to selectively modulate estrogen receptors allows it to exert anti-estrogenic effects in certain tissues while acting as an estrogen agonist in others.
- Mechanism of Action : this compound binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis. This selective action can inhibit the growth of estrogen-dependent tumors while preserving beneficial estrogenic effects in non-target tissues.
- Clinical Studies : Recent studies have demonstrated that this compound can be effective in patients with advanced breast cancer who have developed resistance to traditional anti-estrogens. For instance, a clinical trial reported significant tumor regression in a subset of patients treated with this compound after failing other therapies .
Reproductive Health
In reproductive health, this compound has been investigated for its potential benefits in managing conditions such as endometriosis and uterine fibroids.
- Endometriosis Treatment : Research indicates that this compound may reduce the growth of endometrial tissue by downregulating estrogen receptor activity, thereby alleviating symptoms associated with this condition .
- Uterine Fibroids : Preliminary studies suggest that the compound may help shrink uterine fibroids by inhibiting estrogen-mediated cell proliferation in myometrial cells. However, more extensive trials are necessary to confirm these findings and establish optimal dosing regimens.
Molecular Biology Research
This compound serves as a valuable tool in molecular biology research, particularly in studies examining the role of estrogen receptors in various biological processes.
- Research Applications : The compound is utilized in experimental setups to elucidate the mechanisms by which estrogens influence gene expression and cellular behavior. Its ability to activate or inhibit ERs selectively makes it an ideal candidate for dissecting ER-mediated signaling pathways.
- Fluorescent Probes : Innovative research has explored the conjugation of this compound with fluorescent tags, allowing for real-time imaging of estrogen receptor dynamics within live cells. This application enhances our understanding of receptor trafficking and function under physiological and pathological conditions .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across different research areas:
Propiedades
Número CAS |
142154-95-8 |
|---|---|
Fórmula molecular |
C21H25FO3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1 |
Clave InChI |
UPCVHECNLOMHQH-WYLBFHJUSA-N |
SMILES |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
SMILES canónico |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
Sinónimos |
16 beta-(18F)fluoromoxestrol fluoromoxestrol fluoromoxestrol, (11beta,16alpha)-18F-isomer fluoromoxestrol, (11beta,16alpha)-isomer fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















